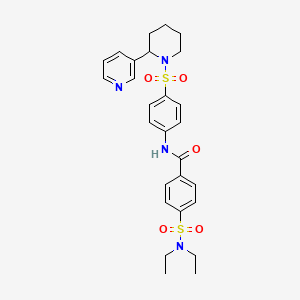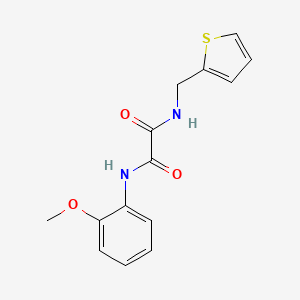
N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide, also known as MTOX, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. MTOX is a member of the oxamide family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Intramolecular Hydrogen Bonding and Structural Investigation
The oxamide derivative N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide has been part of studies focusing on intramolecular hydrogen bonding. This research examines the stabilization of oxamides through hydrogen bonding between the amide proton and two oxygen atoms. Such bonding influences the structural conformation of these compounds, as revealed through NMR spectroscopy and X-ray diffraction studies (Martínez-Martínez et al., 1998).
Antimicrobial Activity and Molecular Docking Studies
Oxamide derivatives, including those similar to this compound, have been investigated for their antimicrobial properties. A study found these compounds effective against various microorganisms, suggesting potential in antimicrobial applications. Additionally, molecular docking studies provide insights into their interaction with biological targets, such as lung cancer proteins (Cakmak et al., 2022).
Synthesis and Structure in Metal Complexes
The synthesis and structural analysis of metal complexes involving oxamide derivatives have been explored. These studies include examining the coordination geometry and supramolecular structure, contributing to the understanding of their potential in bio-macromolecular interactions and anticancer activities (Zheng et al., 2015).
DNA-Binding and Cytotoxic Activities
Research has been conducted on the DNA-binding properties and cytotoxic activities of oxamide derivatives, revealing their potential in cancer treatment. The binding affinities of these compounds to DNA and their impact on tumor cell lines have been evaluated, indicating their potential utility in medicinal chemistry (Cui et al., 2011).
Bioreduction and Pharmaceutical Application
Studies have also focused on the bioreduction of oxamide derivatives for producing pharmaceutical intermediates. For instance, the compound N-methyl-3-oxo-3-(thiophen-2-yl) propanamide was reduced to an intermediate used in the synthesis of the antidepressant drug duloxetine, showcasing the compound's relevance in pharmaceutical manufacturing (Tang et al., 2011).
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHETUEZKFLVYQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
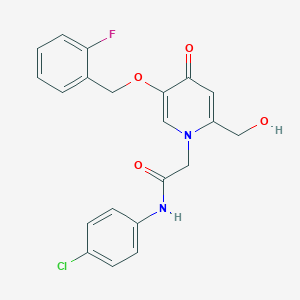
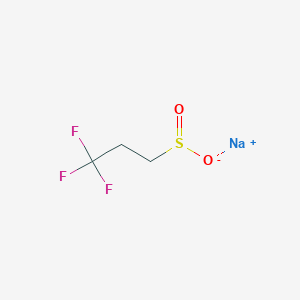
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2367980.png)

![N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367984.png)
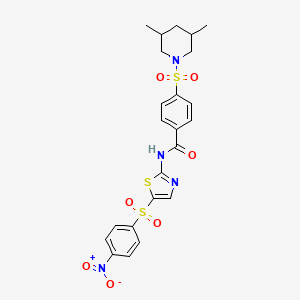

![1-(2-fluorophenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2367990.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2367992.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2367993.png)
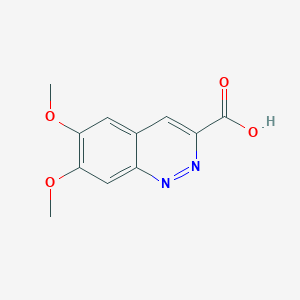
![Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2367998.png)
